molecular formula C10H9NO4 B2530347 2-(5-Methoxybenzo[d]isoxazol-3-yl)acetic acid CAS No. 34172-98-0

2-(5-Methoxybenzo[d]isoxazol-3-yl)acetic acid

Cat. No.: B2530347
CAS No.: 34172-98-0
M. Wt: 207.185
InChI Key: RNSRRFHVEAJNEJ-UHFFFAOYSA-N
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Description

2-(5-Methoxybenzo[d]isoxazol-3-yl)acetic acid (CAS Number: 34172-98-0) is a high-purity benzisoxazole derivative with a molecular formula of C 10 H 9 NO 4 and a molecular weight of 207.18 g/mol . This compound serves as a versatile and critical building block in medicinal chemistry and drug discovery, particularly for the synthesis of novel heterocyclic hybrids with significant therapeutic potential. The benzisoxazole scaffold is a privileged structure in pharmacology, and this acetic acid-functionalized derivative is primarily valued for its application in developing new active compounds. Recent research highlights the promise of benzo[d]isoxazole-based hybrids as potent α-glucosidase inhibitors for the treatment of Type 2 Diabetes Mellitus . These inhibitors work by slowing glucose absorption, and derivatives of this scaffold have demonstrated superior in vitro inhibitory activity (IC 50 values in the nanomolar range) compared to the standard drug Acarbose . Furthermore, the compound's structure makes it a key intermediate in exploring therapies for nervous system disorders . Patents disclose related benzisoxazole sulfonamide compounds investigated for conditions such as Parkinson's disease, essential tremor, and neuropathic pain . The mechanism of action for compounds derived from this scaffold often involves targeted enzyme inhibition. Molecular docking studies of similar benzo[d]isoxazole-triazole hybrids reveal that they fit snugly into the active site of the α-glucosidase enzyme (PDB ID: 3WY1), forming conventional hydrogen bonds with key amino acid residues like GLY-228 and GLU-271, as well as pivotal π-π and π-alkyl interactions with PHE-166 and PHE-297 . This detailed binding profile underscores the scaffold's value in rational drug design. Researchers utilize this compound as a precursor for further functionalization, enabling the creation of libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. Handling Note: This product is classified as an irritant. It is recommended to store the solid material sealed and in a dry environment at approximately +20°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(5-methoxy-1,2-benzoxazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-6-2-3-9-7(4-6)8(11-15-9)5-10(12)13/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSRRFHVEAJNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)ON=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34172-98-0
Record name 2-(5-methoxy-1,2-benzoxazol-3-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxybenzo[d]isoxazol-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and environmentally friendly, as it avoids the use of metal catalysts.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxybenzo[d]isoxazol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(5-Methoxybenzo[d]isoxazol-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Methoxybenzo[d]isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid, highlighting differences in substituents, physicochemical properties, and bioactivity:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity Reference
2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid -CH₃ (5-position) C₁₀H₉NO₃ 191.18 Structural analog; methyl group may enhance lipophilicity compared to methoxy.
3-Methylisoxazole-5-acetic acid No benzo ring C₆H₇NO₃ 141.12 Simpler structure; m.p. 101–104°C. Absence of benzo ring reduces aromatic interactions.
2-(Benzo[d]isoxazol-3-yl)acetic acid No substituent C₉H₇NO₃ 177.16 Unsubstituted core; used as a fragment in enzyme inhibition studies (weak binding).
2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid -OH (5-position) C₉H₇NO₄ 193.16 Hydroxyl group introduces polarity; may influence hydrogen bonding.
2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid -Cl (5-position) C₉H₆ClNO₃ 211.60 Electron-withdrawing Cl may enhance electrophilic reactivity.

Key Observations:

  • Methyl (C₁₀H₉NO₃) and chloro (C₉H₆ClNO₃) substituents alter lipophilicity and electronic properties, impacting solubility and bioactivity . The hydroxy group (C₉H₇NO₄) introduces hydrogen-bonding capability, which may enhance interactions with polar residues in proteins .
  • Structural Simplification :

    • Removal of the benzo ring (e.g., 3-methylisoxazole-5-acetic acid) reduces molecular complexity and aromaticity, likely diminishing binding affinity in systems reliant on π-π interactions .

Pharmacological and Biochemical Insights

  • Antimicrobial Activity: Derivatives with -NO₂ and -F substituents exhibit enhanced antibacterial activity against Gram-positive and Gram-negative strains, as seen in benzo[d]isoxazol-3-yl acetamide analogs . The methoxy group’s electron-donating nature may reduce reactivity compared to electron-withdrawing groups (-Cl, -NO₂), but its steric effects could improve target specificity .
  • Substituted analogs (e.g., 5-methoxy) might enhance binding through improved hydrophobic or electronic interactions .

Biological Activity

2-(5-Methoxybenzo[d]isoxazol-3-yl)acetic acid is a compound that has gained attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a methoxy-substituted benzo[d]isoxazole moiety attached to an acetic acid group. This unique structure allows it to interact with various biological targets, influencing several physiological pathways.

1. Anti-inflammatory and Analgesic Effects

Research indicates that derivatives of benzo[d]isoxazole, including this compound, exhibit significant anti-inflammatory and analgesic properties. Preliminary studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus providing relief in pain perception pathways .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial activity against specific Gram-positive bacteria and fungi. In vitro assays have shown that it can selectively inhibit the growth of pathogens such as Bacillus subtilis and Candida albicans, indicating its potential as an antimicrobial agent .

3. Anticancer Properties

Studies have shown that compounds with similar structures possess cytotoxic effects on various cancer cell lines. For instance, benzoxazole derivatives have been tested against breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT-116) cells, revealing promising results in inhibiting cell proliferation . The presence of the acetic acid group in the structure enhances its cytotoxic activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammation and pain modulation. The exact mechanisms are still under investigation but are believed to involve the inhibition of key signaling pathways associated with inflammatory responses and tumor growth.

Case Studies

Several studies have focused on the biological evaluation of benzoxazole derivatives:

  • Study on Anti-inflammatory Effects : A study demonstrated that a series of benzoxazole derivatives exhibited significant inhibition of nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents.
  • Antimicrobial Screening : Another study evaluated the antimicrobial activity of various benzoxazole derivatives, finding that certain compounds showed selective activity against Gram-positive bacteria with minimal toxicity towards normal cells .

Comparison of Biological Activities

Activity TypeCompoundObserved EffectReference
Anti-inflammatoryThis compoundInhibits pro-inflammatory cytokines
AntimicrobialThis compoundActive against Bacillus subtilis
AnticancerBenzoxazole derivativesCytotoxic to MCF-7 and HCT-116 cells

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-(5-Methoxybenzo[d]isoxazol-3-yl)acetic acid, and which characterization techniques confirm its purity and structure?

  • Synthesis Steps :

  • The compound is typically synthesized via a multi-step route starting with a methoxy-substituted benzaldehyde derivative. For example, 5-methoxybenzaldehyde undergoes cyclization with hydroxylamine hydrochloride under alkaline conditions to form the isoxazole ring. Subsequent esterification or direct carboxylation introduces the acetic acid moiety .
  • Alternative methods involve condensation reactions with hydrazides or thioacetic acid in the presence of catalysts like ZnCl₂ (see analogous syntheses in ).
    • Characterization :
  • NMR Spectroscopy : Used to confirm the presence of methoxy (-OCH₃), isoxazole ring protons, and acetic acid protons. 1^1H NMR typically shows signals at δ 3.8–4.2 ppm (methoxy) and δ 2.5–3.0 ppm (acetic acid CH₂) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 207.18 (C₁₀H₉NO₄) confirm molecular weight .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching of carboxylic acid) and ~1250 cm⁻¹ (C-O-C of methoxy group) .

Q. How should researchers handle and store this compound based on its physicochemical and hazardous properties?

  • Handling :

  • Classified as an irritant (H315, H319, H335). Use PPE (gloves, goggles) to avoid skin/eye contact and inhalation .
    • Storage :
  • Store in sealed containers at +20°C (dry) or 2–8°C (long-term). Avoid moisture due to potential hydrolysis of the isoxazole ring .
    • Stability :
  • Thermal stability can be assessed via TGA, with decomposition temperatures typically >200°C .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound for optimizing pharmacological activity?

  • SAR Strategies :

  • Functional Group Modifications : Replace the methoxy group with halogens or bulky substituents to study steric/electronic effects on target binding (e.g., see for anti-inflammatory analogs) .
  • Bioisosteric Replacement : Substitute the acetic acid moiety with sulfonamide or amide groups to enhance bioavailability (analogous to ) .
    • Assays :
  • In vitro Binding Assays : Use surface plasmon resonance (SPR) or competitive binding assays to quantify interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
  • Cell-Based Assays : Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3) in cancer cell lines .

Q. What methodologies are used to resolve contradictions in biological activity data across different studies?

  • Data Reconciliation Approaches :

  • Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies to identify potency discrepancies. For example, antimicrobial activity may vary due to differences in bacterial strains ( vs. 18) .
  • Metabolic Stability Testing : Use liver microsome assays to assess if variations in activity stem from differential metabolism .
  • Crystallography/Molecular Docking : Resolve target-binding ambiguities by analyzing ligand-receptor interactions (e.g., COX-2 vs. EGFR targets) .

Q. How can reaction conditions be optimized to improve synthetic yields of this compound and its derivatives?

  • Catalyst Screening :

  • Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DIPEA) to enhance cyclization efficiency ( ) .
    • Solvent Optimization :
  • Polar aprotic solvents (DMF, DCM) improve solubility of intermediates, while ethanol/water mixtures facilitate crystallization .
    • Yield Tracking :
  • Use HPLC with UV detection (λ = 254 nm) to monitor reaction progress and purity .

Q. What advanced analytical techniques are critical for studying the metabolic pathways of this compound?

  • LC-MS/MS : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in hepatocyte incubations .
  • Stable Isotope Labeling : Track 13^{13}C-labeled acetic acid moieties to map metabolic fate .
  • CYP450 Inhibition Assays : Determine if the compound interacts with cytochrome P450 enzymes (e.g., CYP3A4) .

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